6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine
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Overview
Description
6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine is a chemical compound with the molecular formula C12H13N3S and a molecular weight of 231.32 g/mol. This compound features a pyrimidin-4-amine core with a sulfanyl group attached to a 2-methylphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidin-4-amine Core: This can be achieved through the reaction of appropriate precursors such as guanidine and β-diketones under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced using thiolating agents like thiophenol in the presence of a base.
Attachment of the 2-Methylphenylmethyl Group: This step involves a nucleophilic substitution reaction where the pyrimidin-4-amine core reacts with 2-methylbenzyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidin-4-amine core can be reduced to form a pyrimidin-4-ylamine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidin-4-amine core.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, and bases like sodium hydroxide (NaOH) are used.
Major Products Formed:
Oxidation: 6-{[(2-Methylphenyl)methyl]sulfoxide}pyrimidin-4-amine and 6-{[(2-Methylphenyl)methyl]sulfone}pyrimidin-4-amine.
Reduction: 6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-ylamine.
Substitution: Various substituted pyrimidin-4-amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Methylphenylmethanethiol: Similar structure but lacks the pyrimidin-4-amine core.
Pyrimidin-4-amine derivatives: Various derivatives with different substituents on the pyrimidin ring.
Sulfanyl-containing heterocycles: Other compounds with sulfanyl groups attached to different heterocyclic cores.
Uniqueness: 6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine is unique due to its specific combination of the pyrimidin-4-amine core and the sulfanyl group attached to a 2-methylphenylmethyl moiety. This combination provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-[(2-methylphenyl)methylsulfanyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9-4-2-3-5-10(9)7-16-12-6-11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYNPHLRMPOCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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